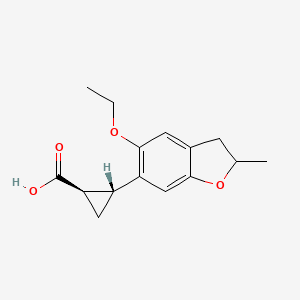

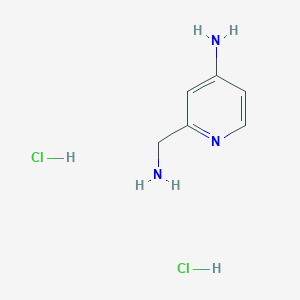

![molecular formula C16H15ClN4O2S B2508437 3-((2-(4-氯苯基)-2-氧代乙基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 CAS No. 891127-63-2](/img/structure/B2508437.png)

3-((2-(4-氯苯基)-2-氧代乙基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the triazolopyrimidine family, which is known for its diverse biological activities. The structure of the compound suggests that it may possess interesting chemical and pharmacological properties due to the presence of a triazolopyrimidine core, a chlorophenyl group, and a thioether linkage.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions of suitable precursors. For instance, the synthesis of 1,2,4-triazolo[4,3-a]pyrimidine derivatives can be achieved through the reaction of chlorophenyl-substituted pyrimidinones with hydrazonoyl chlorides, as demonstrated in the synthesis of indeno[2',1':5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines . Similarly, the synthesis of oxazolothienopyrimidinones involves starting from aminothiophene esters and involves chloro-substitution as a key step . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a fused triazole and pyrimidine ring system. The chlorophenyl group attached to the core structure can influence the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and binding affinity to biological targets. The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, reveals that such molecules can form dimers through hydrogen bonding and are further stabilized by π-stacking interactions .

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives can be influenced by the substituents on the core structure. For example, the presence of a chlorophenyl group can facilitate further chemical modifications through nucleophilic aromatic substitution reactions. The thioether linkage in the compound may also participate in oxidation reactions to form sulfoxides or sulfones, potentially altering the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and bromine, can increase the density and influence the lipophilicity of the compound, which is important for its pharmacokinetic profile. The electronic properties of the triazolopyrimidine core can affect the compound's UV absorption and fluorescence characteristics, which are relevant for analytical purposes .

科学研究应用

合成与结构解析

- 研究人员已广泛探索了与 3-((2-(4-氯苯基)-2-氧代乙基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 相似的化合物的合成和结构表征。例如,Hassneen 和 Abdallah (2003) 报告了具有结构相似性的新化合物的合成,提供了详细的化学和光谱证据来确定其结构。合成涉及缩合反应以及与各种试剂的进一步反应,以产生一系列具有潜在生物应用的衍生物 (Hassneen & Abdallah, 2003).

抗菌活性

- 与感兴趣的化合物在结构上相关的化合物的抗菌特性一直是研究的重要领域。例如,Mohamed 等人 (2017) 合成了具有预期微生物活性的新型功能化稠合杂环。这些化合物针对各种真菌和细菌进行了测试,表现出中等的活性,这突出了此类化合物在抗菌研究中的潜力 (Mohamed et al., 2017)。类似地,Gomha 等人 (2018) 合成了一系列新的三唑并[4,3-a]嘧啶,并评估了它们的抗菌活性,结果表明一些衍生物表现出温和的活性,表明了开发抗菌剂的潜力 (Gomha et al., 2018).

反应和衍生物合成

- 通过涉及与 3-((2-(4-氯苯基)-2-氧代乙基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 在结构上相关的化合物的反应来创建新的衍生物一直是重要的研究重点。Chernyshev 等人 (2014) 讨论了涉及三唑并[1,5-a]嘧啶与氯代羧酸氯化物的反应,从而产生多种产品并展示了这些化合物的合成多功能性 (Chernyshev et al., 2014).

结构分析和功能

- 使用各种光谱技术进行结构解析,以及研究这些化合物的生物活性,构成了研究的关键部分。例如,Lahmidi 等人 (2019) 合成了一种含有 1,2,4-三唑并[1,5-a]嘧啶环的新型衍生物,并使用 X 射线衍射和光谱技术表征了其结构。这项研究还评估了该化合物的抗菌活性,证明了其在药物化学中的潜力 (Lahmidi et al., 2019).

作用机制

Target of Action

Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular signaling pathways.

Mode of Action

It’s known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, and hormone regulation, among others.

Result of Action

Given the pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound has effects at both the molecular and cellular levels. These could include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.

未来方向

The future directions for similar compounds involve further investigations . For example, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

属性

IUPAC Name |

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-2-3-12-8-14(23)18-15-19-20-16(21(12)15)24-9-13(22)10-4-6-11(17)7-5-10/h4-8H,2-3,9H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEABVJWBXBGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

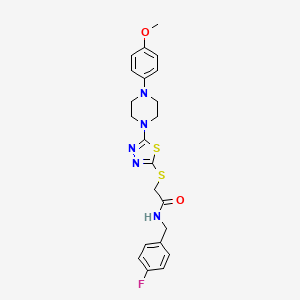

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

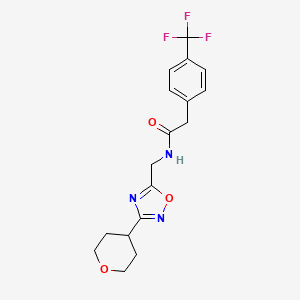

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

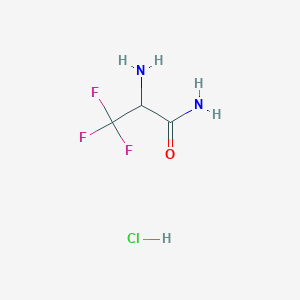

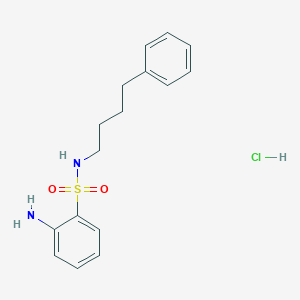

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)